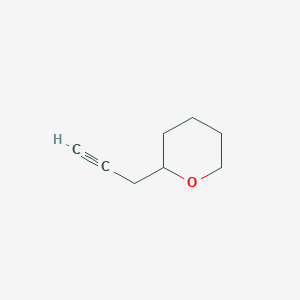![molecular formula C19H27ClF3N5O2 B2954040 2-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)amino]-N,3,3-trimethylbutanamide CAS No. 318949-39-2](/img/structure/B2954040.png)
2-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)amino]-N,3,3-trimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are widely used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is an important area of research in the agrochemical, pharmaceutical, and functional materials fields . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives . Various methods of synthesizing TFMP derivatives have been reported .Molecular Structure Analysis
The molecular formula of the compound is C19H27ClF3N5O2 . It contains a trifluoromethyl group, which is a common feature in many fluorine-containing pesticides . The trifluoromethyl group is thought to contribute to the unique physicochemical properties of these compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C19H27ClF3N5O2) and molecular weight (449.8981896) . More specific properties such as melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación
α-Glucosidase Inhibitory Potential
A study introduced a series of 1,2,4-triazole derivatives as new anti-diabetic drug candidates with minimal cytotoxicity. These derivatives demonstrated moderate to good α-glucosidase inhibitory activity, indicating potential applications in diabetes management (K. Nafeesa et al., 2019).
Antimicrobial Activity
New pyridothienopyrimidines and pyridothienotriazines were synthesized and evaluated for their in vitro antimicrobial activities. Some compounds showed potential as antimicrobial agents (A. Abdel-rahman et al., 2002).
Synthesis and Microbial Studies
Research focused on the synthesis of new pyridine derivatives, revealing that these compounds possess considerable antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial treatments (N. Patel & S. N. Agravat, 2007).
Vasodilation Properties
A study synthesized new 3-pyridinecarboxylates with potential vasodilation properties, indicating applications in cardiovascular disorders. Some compounds showed remarkable vasodilation potency, suggesting their potential in treating conditions associated with vascular constriction (A. S. Girgis et al., 2008).
Direcciones Futuras
TFMP derivatives are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic, and more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
2-[[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetyl]amino]-N,3,3-trimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClF3N5O2/c1-18(2,3)15(17(30)24-4)26-14(29)11-27-5-7-28(8-6-27)16-13(20)9-12(10-25-16)19(21,22)23/h9-10,15H,5-8,11H2,1-4H3,(H,24,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQVAPLINBCHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=O)CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
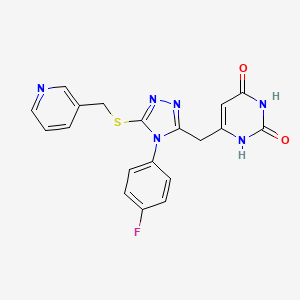
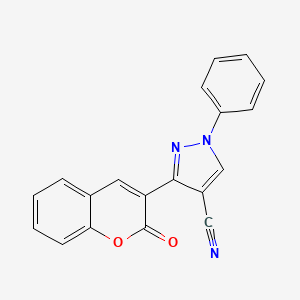
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2953961.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2953963.png)
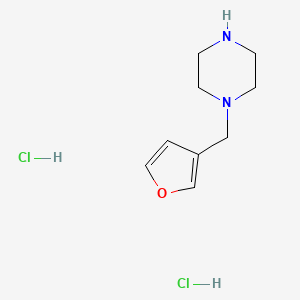
![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2953965.png)
![Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate](/img/structure/B2953966.png)
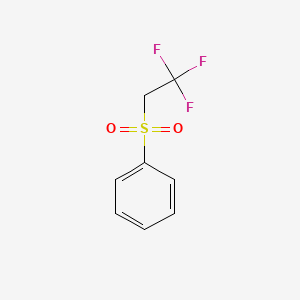
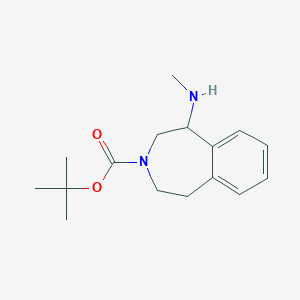

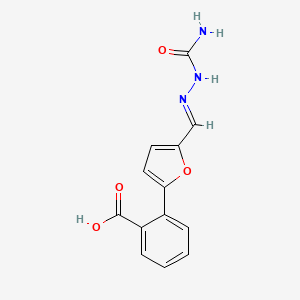
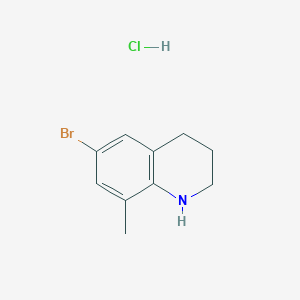
![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2953978.png)
